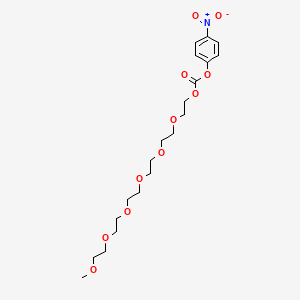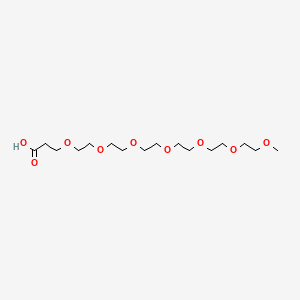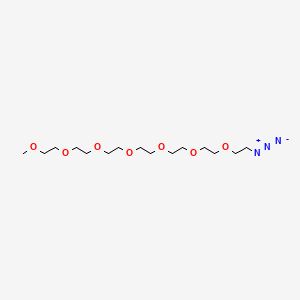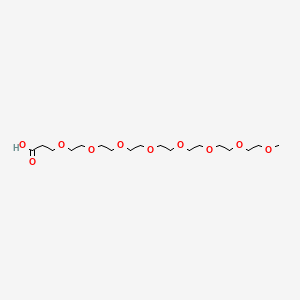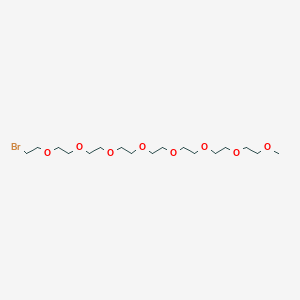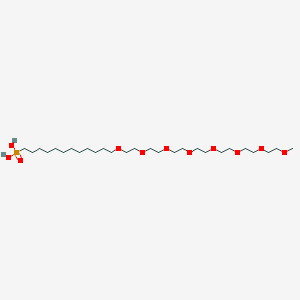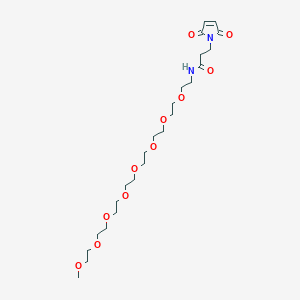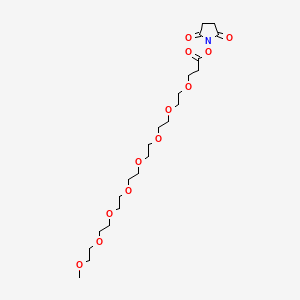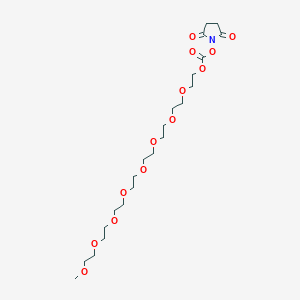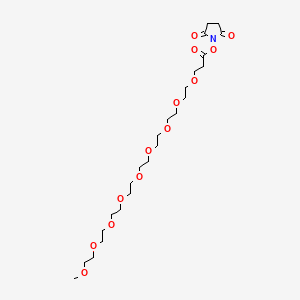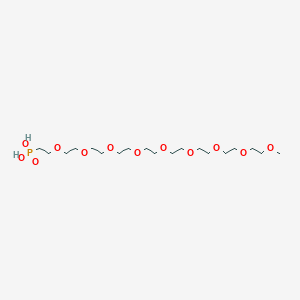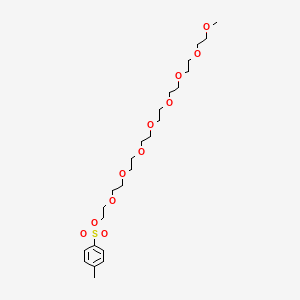![molecular formula C30H31FN4O2 B609367 2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B609367.png)
2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide
Overview
Description
Mutant IDH1-IN-1 is a selective inhibitor targeting the mutant form of isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1 are commonly found in various cancers, including gliomas and acute myeloid leukemia. These mutations result in the production of an oncometabolite, R-2-hydroxyglutarate, which disrupts normal cellular metabolism and epigenetic regulation, contributing to tumorigenesis .
Mechanism of Action
Target of Action
The primary target of the Mutant Isocitrate Dehydrogenase 1 Inhibitor is the isocitrate dehydrogenase 1 (IDH1) enzyme . IDH1 is a key metabolic enzyme that catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG) . Mutations in IDH1 have been observed in several tumors, including glioma, acute myeloid leukemia, and chondrosarcoma . The frequency of IDH1 mutations is higher than IDH2 .
Mode of Action
The Mutant Isocitrate Dehydrogenase 1 Inhibitor interacts with its target by inhibiting the mutant IDH1 enzyme . IDH1 mutations have been shown to increase the conversion of α-KG to 2-hydroxyglutarate (2-HG) . This inhibitor targets the mutant IDH1, preventing the abnormal production of 2-HG .
Biochemical Pathways
The Mutant Isocitrate Dehydrogenase 1 Inhibitor affects the metabolic process of the cell . The IDH1 mutation-mediated accumulation of 2-HG leads to epigenetic dysregulation, altering gene expression, and impairing cell differentiation . This disruption of the normal metabolic pathways contributes to the development of tumors .
Pharmacokinetics
The pharmacokinetics of the Mutant Isocitrate Dehydrogenase 1 Inhibitor involves its absorption, distribution, metabolism, and excretion (ADME). The inhibitor is absorbed rapidly following oral administration . It has a long terminal half-life, which means it remains in the body for an extended period . The exposure of the inhibitor is higher at the beginning of the treatment cycle than after a single dose, indicating low accumulation .
Result of Action
The result of the action of the Mutant Isocitrate Dehydrogenase 1 Inhibitor is the reduction of the oncometabolite 2-HG in the plasma . This reduction leads to the reversal of the epigenetic dysregulation caused by the IDH1 mutation . The inhibitor promotes the differentiation of the abnormal cancer cells into their mature normal counterparts .
Action Environment
The action of the Mutant Isocitrate Dehydrogenase 1 Inhibitor can be influenced by various environmental factors. For instance, the presence of other oncogenic tyrosine kinases can enhance the activation of both mutant and wild-type IDH1 . Additionally, the inhibitor’s efficacy can be affected by the tumor microenvironment, including the availability of substrates and the presence of other cellular signaling molecules .
Biochemical Analysis
Biochemical Properties
Mutant IDH1-IN-1 has a unique biochemical property: it converts α-ketoglutarate (α-KG) into 2-hydroxyglutarate (2-HG), a process not observed in the wild-type enzyme . This conversion is significant as 2-HG is an oncometabolite that can induce histone and DNA hypermethylation, thereby altering gene expression and impairing cell differentiation .
Cellular Effects
The effects of Mutant IDH1-IN-1 on cells are profound. The accumulation of 2-HG leads to epigenetic dysregulation, which can alter gene expression and impair cell differentiation . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Mutant IDH1-IN-1 involves its binding to the active site of the IDH1 enzyme . This binding inhibits the normal enzymatic activity of IDH1, leading to the conversion of α-KG to 2-HG . This change in enzyme activity and the subsequent accumulation of 2-HG can lead to alterations in gene expression .
Temporal Effects in Laboratory Settings
Studies have shown that the inhibition of Mutant IDH1 can lead to a decrease in 2-HG production and induce cellular differentiation .
Dosage Effects in Animal Models
The effects of Mutant IDH1-IN-1 in animal models vary with dosage. Studies have shown that the inhibition of Mutant IDH1 can suppress 2-HG production, induce cellular differentiation, and prolong survival in mutant IDH1 mouse models .
Metabolic Pathways
Mutant IDH1-IN-1 is involved in the tricarboxylic acid (TCA) cycle, a key metabolic pathway. It catalyzes the conversion of isocitrate to α-KG under normal conditions. The mutation alters this activity, leading to the conversion of α-KG to 2-HG .
Transport and Distribution
Given its role in the TCA cycle, it is likely to be present in the cytosol and mitochondria, where this metabolic pathway occurs .
Subcellular Localization
Mutant IDH1-IN-1 is likely to be localized in the cytosol and peroxisomes, similar to the wild-type IDH1 . The mutation may affect its activity or function, potentially influencing its targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mutant IDH1-IN-1 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of Mutant IDH1-IN-1 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are commonly used for quality assessment .
Chemical Reactions Analysis
Types of Reactions: Mutant IDH1-IN-1 primarily undergoes binding interactions with the mutant IDH1 enzyme. It does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions. The primary reaction involves the inhibition of the enzymatic activity of mutant IDH1 .
Common Reagents and Conditions: The binding interaction between Mutant IDH1-IN-1 and mutant IDH1 is facilitated by the specific structural features of the compound. Common reagents used in the synthesis of Mutant IDH1-IN-1 include organic solvents, catalysts, and protective groups to ensure selective reactions .
Major Products Formed: The major product formed from the interaction of Mutant IDH1-IN-1 with mutant IDH1 is the inhibition of the production of R-2-hydroxyglutarate. This inhibition leads to the restoration of normal cellular metabolism and epigenetic regulation .
Scientific Research Applications
Mutant IDH1-IN-1 has significant applications in scientific research, particularly in the fields of cancer biology and drug development. It is used to study the role of mutant IDH1 in tumorigenesis and to develop targeted therapies for cancers harboring IDH1 mutations. In preclinical models, Mutant IDH1-IN-1 has shown efficacy in reducing tumor growth and restoring normal cellular functions .
In addition to its use in cancer research, Mutant IDH1-IN-1 is also employed in studies investigating the metabolic and epigenetic changes associated with IDH1 mutations. It serves as a valuable tool for understanding the molecular mechanisms underlying these changes and for identifying potential therapeutic targets .
Comparison with Similar Compounds
- Ivosidenib
- Olutasidenib
- DS-1001b
Comparison: Mutant IDH1-IN-1 is unique in its selective inhibition of the mutant IDH1 enzyme. Compared to other similar compounds, such as Ivosidenib and Olutasidenib, Mutant IDH1-IN-1 has shown distinct binding interactions and efficacy in preclinical models. DS-1001b, another similar compound, is noted for its blood-brain barrier permeability, making it particularly effective in treating gliomas .
Mutant IDH1-IN-1 stands out due to its specific binding to the active site of mutant IDH1, leading to effective inhibition of the enzyme and restoration of normal cellular functions. This specificity and efficacy make it a valuable tool in cancer research and drug development .
Properties
IUPAC Name |
2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31FN4O2/c1-21-10-5-6-15-25(21)29(30(37)33-23-12-3-2-4-13-23)35(24-14-9-11-22(31)18-24)28(36)19-34-20-32-26-16-7-8-17-27(26)34/h5-11,14-18,20,23,29H,2-4,12-13,19H2,1H3,(H,33,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYIOARJXVTYJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)NC2CCCCC2)N(C3=CC(=CC=C3)F)C(=O)CN4C=NC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Asperspiropene A a unique inhibitor of mutant IDH1?
A1: Asperspiropene A stands out because it is the first identified fungal metabolite demonstrating inhibitory activity against mutant IDH1. [] This novel compound was discovered through in silico screening of a natural product database and subsequent confirmation via biological assays. [] Its unique structure, featuring a highly functionalized 1,8-dioxaspiro[4.5]decane motif, likely contributes to its inhibitory activity. []
Q2: How does Asperspiropene A impact mutant IDH1 activity at the cellular level?
A2: Asperspiropene A effectively inhibits mutant IDH1 activity, as evidenced by a reduction in the cellular concentration of D2HG in HT1080 cells upon treatment. [] This effect is accompanied by a decrease in the H3K9me3 signal, a downstream consequence of mutant IDH1 activity. [] These findings highlight the compound's potential to disrupt the oncogenic signaling pathways driven by mutant IDH1.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


